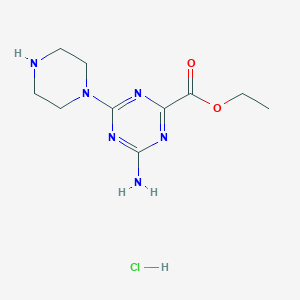

Ethyl 4-amino-6-(piperazin-1-yl)-1,3,5-triazine-2-carboxylate hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 4-amino-6-(piperazin-1-yl)-1,3,5-triazine-2-carboxylate hydrochloride is a chemical compound that belongs to the class of triazine derivatives It is characterized by the presence of an amino group, a piperazine ring, and a carboxylate ester group

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes. One common method involves the reaction of ethyl 4,6-dichloro-1,3,5-triazine-2-carboxylate with piperazine in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch reactors. The choice of reactor and conditions depends on factors such as yield, purity, and cost-effectiveness. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.

Análisis De Reacciones Químicas

Types of Reactions: Ethyl 4-amino-6-(piperazin-1-yl)-1,3,5-triazine-2-carboxylate hydrochloride can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form a nitro group.

Reduction: The nitro group can be reduced to an amine.

Substitution: The chlorine atoms on the triazine ring can be substituted with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as iron and hydrochloric acid or hydrogen gas and a catalyst are used.

Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

Oxidation: Nitro derivatives

Reduction: Amine derivatives

Substitution: Substituted triazine derivatives

Aplicaciones Científicas De Investigación

This compound has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: It can be used as a probe in biological studies to understand cellular processes.

Medicine: It has potential therapeutic applications, including as an antiviral, antibacterial, or anticancer agent.

Industry: It can be used in the development of new materials and chemicals.

Mecanismo De Acción

The mechanism by which Ethyl 4-amino-6-(piperazin-1-yl)-1,3,5-triazine-2-carboxylate hydrochloride exerts its effects depends on its molecular targets and pathways. For example, if used as an antiviral agent, it may inhibit viral replication by interfering with viral enzymes or proteins. The specific molecular targets and pathways involved would need to be determined through detailed biochemical studies.

Comparación Con Compuestos Similares

Ethyl 4-amino-6-(morpholin-4-yl)-1,3,5-triazine-2-carboxylate hydrochloride

Ethyl 4-amino-6-(pyrrolidin-1-yl)-1,3,5-triazine-2-carboxylate hydrochloride

Ethyl 4-amino-6-(piperidin-1-yl)-1,3,5-triazine-2-carboxylate hydrochloride

Uniqueness: Ethyl 4-amino-6-(piperazin-1-yl)-1,3,5-triazine-2-carboxylate hydrochloride is unique due to its specific structural features, such as the presence of the piperazine ring, which can influence its reactivity and biological activity compared to other similar compounds.

Actividad Biológica

Ethyl 4-amino-6-(piperazin-1-yl)-1,3,5-triazine-2-carboxylate hydrochloride is a compound belonging to the triazine family, which has garnered attention for its diverse biological activities. This article aims to provide an in-depth exploration of its biological activity, including its anticancer, antiviral, and other pharmacological effects, supported by data tables and case studies.

Chemical Structure and Properties

The compound is characterized by a triazine ring with an amino group and a piperazine substituent. This unique structure contributes to its biological properties, making it a subject of interest in medicinal chemistry.

Anticancer Activity

Recent studies have demonstrated that derivatives of triazine compounds exhibit significant anticancer properties. For instance, a study focused on the cytotoxic effects of various triazine derivatives against tumor cell lines such as HCT-116 and MCF-7. The results indicated that certain derivatives showed IC50 values ranging from 3.6 µM to 11.0 µM, highlighting their potential as anticancer agents .

Table 1: Cytotoxic Activity of Triazine Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | HCT-116 | 3.6 | G0/G1 and G2/M arrest |

| Compound B | MCF-7 | 11.0 | Apoptosis induction |

| Ethyl 4-amino-6-(piperazin-1-yl)-1,3,5-triazine-2-carboxylate | HCT-116 | TBD | TBD |

Antiviral Activity

The antiviral potential of triazine compounds has also been explored. For example, a study evaluated the anti-PVY (Potato Virus Y) activity of related compounds, revealing that some exhibited protective and curative activities comparable to established antiviral agents. The introduction of piperazine into the structure was shown to enhance the antiviral efficacy significantly .

Table 2: Antiviral Activity Against PVY

| Compound | Curative Activity (%) | Protective Activity (%) | Inactivation Activity (%) |

|---|---|---|---|

| Compound C | 53.3 | 56.9 | 85.8 |

| Ethyl 4-amino-6-(piperazin-1-yl)-1,3,5-triazine-2-carboxylate | TBD | TBD | TBD |

The mechanism through which this compound exhibits its biological activity is multifaceted:

- Cell Cycle Arrest : Some derivatives induce cell cycle arrest at the G0/G1 and G2/M phases in a p53-independent manner.

- Apoptosis Induction : The compounds have been shown to trigger apoptosis in both wild-type and mutant p53 cells.

- Antiviral Mechanism : Molecular docking studies suggest that these compounds can form hydrogen bonds with viral proteins, enhancing their antiviral activity .

Case Studies

A notable case study involved the synthesis and evaluation of a series of triazine derivatives for their anticancer properties. The study utilized quantitative structure–activity relationship (QSAR) models to correlate structural features with biological activity. It was found that specific substituents on the piperazine ring significantly influenced the cytotoxicity against various cancer cell lines .

Propiedades

IUPAC Name |

ethyl 4-amino-6-piperazin-1-yl-1,3,5-triazine-2-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N6O2.ClH/c1-2-18-8(17)7-13-9(11)15-10(14-7)16-5-3-12-4-6-16;/h12H,2-6H2,1H3,(H2,11,13,14,15);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KADCKZWFTKAUTF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC(=NC(=N1)N2CCNCC2)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17ClN6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.